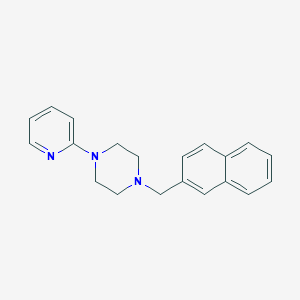

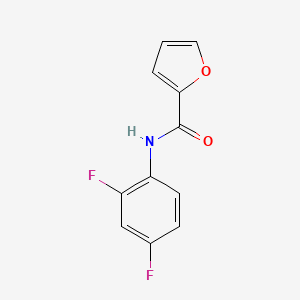

1-(2-naphthylmethyl)-4-(2-pyridinyl)piperazine

货号 B5636414

CAS 编号:

57987-79-8

分子量: 303.4 g/mol

InChI 键: YPVCLPBGBXNBIS-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

1-(2-naphthylmethyl)-4-(2-pyridinyl)piperazine is a compound of interest in the field of organic chemistry due to its potential applications in various areas, including heterocyclic synthesis and pharmaceutical research. Its structure is characterized by the presence of a piperazine ring and is known for participating in a variety of chemical reactions.

Synthesis Analysis

- The synthesis of related compounds often involves reactions with arylidinecyanothioacetamide in ethanol/piperidine solution to yield pyridine derivatives. Such reactions have been explored in the context of synthesizing compounds with a naphthyl moiety, which shares some structural similarities with the compound of interest (Hussein et al., 2009).

Molecular Structure Analysis

- The molecular structure of related compounds, such as 2-chloro-3-amino-1,4-naphthoquinone derivatives, has been analyzed using techniques like ESI-MS, IR, and NMR spectroscopy. These studies provide insights into the electronic and steric effects of substituents on the piperazine ring (Verma & Singh, 2015).

Chemical Reactions and Properties

- The compound 1-(2-naphthylmethyl)-4-(2-pyridinyl)piperazine and its derivatives can undergo various chemical reactions, such as carbonylation and dehydrogenation, particularly when catalyzed by metal complexes like rhodium (Ishii et al., 1997).

Physical Properties Analysis

- The physical properties of similar compounds, like 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine derivatives, have been explored, particularly in the context of their fluorescence and antimicrobial properties. These studies often focus on understanding the interaction of these compounds with various biological systems (Mahesh et al., 2004).

属性

IUPAC Name |

1-(naphthalen-2-ylmethyl)-4-pyridin-2-ylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3/c1-2-6-19-15-17(8-9-18(19)5-1)16-22-11-13-23(14-12-22)20-7-3-4-10-21-20/h1-10,15H,11-14,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVCLPBGBXNBIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354154 | |

| Record name | Piperazine, 1-(2-naphthalenylmethyl)-4-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperazine, 1-(2-naphthalenylmethyl)-4-(2-pyridinyl)- | |

CAS RN |

57987-79-8 | |

| Record name | Piperazine, 1-(2-naphthalenylmethyl)-4-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

A mixture containing 7.0 g. of β-chloromethylnaphthalene, 6.56 g. of 2-pyridylpiperazine and 4.4 g. of sodium carbonate in 40 ml. of dimethylformamide is stirred on a steambath for 90 minutes. The reaction mixture is filtered and the filtrate stirred with ice water. The precipitate was filtered and recrystallized from isobutyl alcohol to yield 1-(β-napthylmethyl)-4-(2-pyridyl)piperazine having a melting point of 124°-126° C.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-4-piperidin-3-ylbenzamide](/img/structure/B5636341.png)

![N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]-N-[2-(trifluoromethyl)benzyl]acetamide hydrochloride](/img/structure/B5636359.png)

![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-(3,4-difluorobenzoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5636362.png)

![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]morpholine](/img/structure/B5636381.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5636387.png)

![4-[(2-methyl-1,3-thiazol-4-yl)methyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5636397.png)

![diethyl 5-[(methoxyacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5636405.png)

![N-{4-[(4,6-dimethyl-2-pyrimidinyl)amino]phenyl}acetamide](/img/structure/B5636422.png)

![(4S*)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B5636429.png)